
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) is an organometallic complex consisting of a palladium(II) cation and an octaethylporphyrin ligand. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) can be synthesized by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with a palladium(II) salt. The reaction typically involves dissolving the porphyrin in an organic solvent such as chloroform or dichloromethane, followed by the addition of a palladium(II) salt like palladium(II) acetate. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or hydrazine.
Substitution: The palladium center can undergo substitution reactions with various nucleophiles, leading to the formation of new organometallic complexes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, hydrazine; reactions are usually performed in aqueous or alcoholic solutions.
Substitution: Various nucleophiles such as phosphines, amines, or halides; reactions are conducted in organic solvents under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of palladium-containing complexes .
Aplicaciones Científicas De Investigación
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, facilitating reactions such as carbon-carbon coupling, hydrogenation, and oxidation
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules and monitoring cellular processes
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites, due to its catalytic properties
Mecanismo De Acción
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) involves its ability to coordinate with various substrates through the palladium center. This coordination facilitates the activation of substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine platinum(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II)
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) is unique due to its specific electronic and steric properties conferred by the octaethylporphyrin ligand. These properties enhance its catalytic activity and stability, making it particularly effective in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C36H44N4Pd |
|---|---|
Peso molecular |
639.2 g/mol |
Nombre IUPAC |
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) |
InChI |
InChI=1S/C36H44N4.Pd/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Clave InChI |
FVPOYVGWFFRIHG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






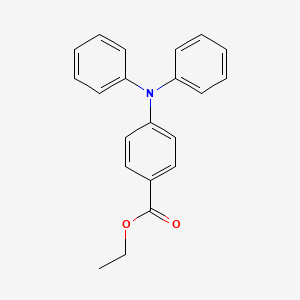
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
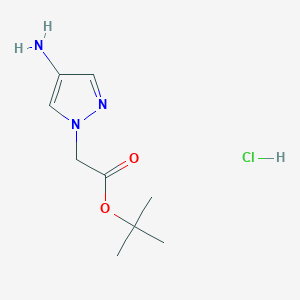
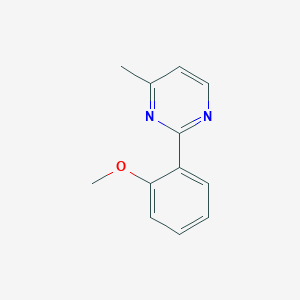
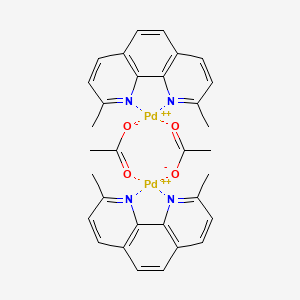


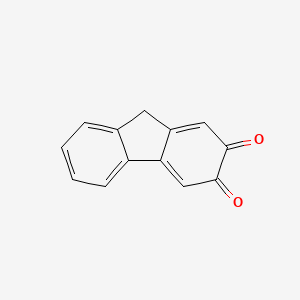
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)

